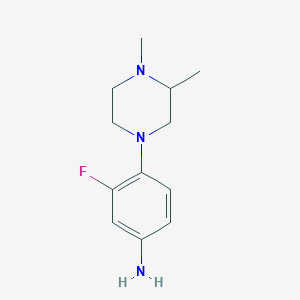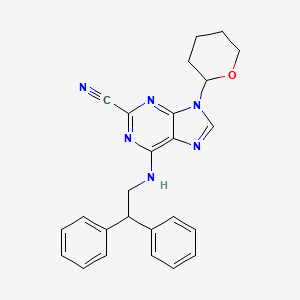
4-(3,4-dimethylpiperazin-1-yl)-3-fluoroaniline
描述
4-(3,4-dimethylpiperazin-1-yl)-3-fluoroaniline is a chemical compound that features a piperazine ring substituted with an amino group and a fluorine atom on the phenyl ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,4-dimethylpiperazin-1-yl)-3-fluoroaniline typically involves the reaction of 4-amino-2-fluorobenzonitrile with 1,2-dimethylpiperazine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product .
化学反应分析
Types of Reactions
4-(3,4-dimethylpiperazin-1-yl)-3-fluoroaniline can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperature and pressure conditions to achieve the desired products .
Major Products Formed
The major products formed from these reactions include various substituted piperazine derivatives, which can be further utilized in different applications .
科学研究应用
4-(3,4-dimethylpiperazin-1-yl)-3-fluoroaniline has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
作用机制
The mechanism of action of 4-(3,4-dimethylpiperazin-1-yl)-3-fluoroaniline involves its interaction with molecular targets in cells. The compound can bind to DNA, RNA, and proteins, leading to the inhibition of cellular processes. This interaction is facilitated by the presence of the amino and fluorine groups, which enhance the compound’s reactivity and binding affinity .
相似化合物的比较
Similar Compounds
- 4-(4-Aminobenzyl)piperazine-1-carboxylic acid tert-butyl ester
- 4-(4-Aminophenethyl)piperazine-1-carboxylic acid tert-butyl ester
- 3-(4-Aminobenzylamino)-piperidine-1-carboxylic acid tert-butyl ester
Uniqueness
4-(3,4-dimethylpiperazin-1-yl)-3-fluoroaniline is unique due to the presence of both an amino group and a fluorine atom on the phenyl ring, which imparts distinct chemical and biological properties.
属性
分子式 |
C12H18FN3 |
|---|---|
分子量 |
223.29 g/mol |
IUPAC 名称 |
4-(3,4-dimethylpiperazin-1-yl)-3-fluoroaniline |
InChI |
InChI=1S/C12H18FN3/c1-9-8-16(6-5-15(9)2)12-4-3-10(14)7-11(12)13/h3-4,7,9H,5-6,8,14H2,1-2H3 |
InChI 键 |
YLNNSNXHIZHSBJ-UHFFFAOYSA-N |
规范 SMILES |
CC1CN(CCN1C)C2=C(C=C(C=C2)N)F |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Benzenamine,2-[(3-methyl-1H-1,2,4-triazol-5-yl)methyl]-](/img/structure/B8716265.png)
![2-methoxy-4-[(1E)-3-oxoprop-1-en-1-yl]phenyl acetate](/img/structure/B8716271.png)



![2-[2-(4-Chlorophenyl)-1,3-thiazol-4-yl]acetonitrile](/img/structure/B8716281.png)



![Trichloro[3-(thiophen-2-YL)propyl]silane](/img/structure/B8716325.png)


